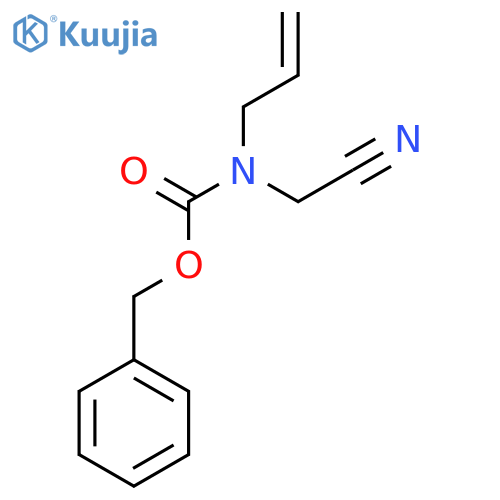

Cas no 57339-04-5 (benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate)

57339-04-5 structure

商品名:benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28275502

- 57339-04-5

- benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate

-

- インチ: 1S/C13H14N2O2/c1-2-9-15(10-8-14)13(16)17-11-12-6-4-3-5-7-12/h2-7H,1,9-11H2

- InChIKey: LYMOUIHQMGECTB-UHFFFAOYSA-N

- ほほえんだ: O(C(N(CC#N)CC=C)=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 230.105527694g/mol

- どういたいしつりょう: 230.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 53.3Ų

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28275502-5.0g |

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |

57339-04-5 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28275502-10.0g |

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |

57339-04-5 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28275502-0.05g |

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |

57339-04-5 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28275502-0.1g |

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |

57339-04-5 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28275502-0.25g |

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |

57339-04-5 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28275502-1.0g |

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |

57339-04-5 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28275502-2.5g |

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |

57339-04-5 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28275502-10g |

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |

57339-04-5 | 10g |

$5221.0 | 2023-09-09 | ||

| Enamine | EN300-28275502-1g |

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |

57339-04-5 | 1g |

$1214.0 | 2023-09-09 | ||

| Enamine | EN300-28275502-0.5g |

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate |

57339-04-5 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 |

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

57339-04-5 (benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量